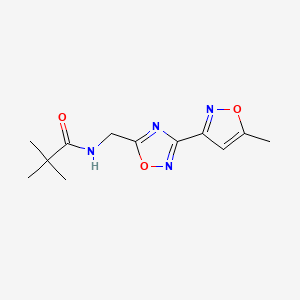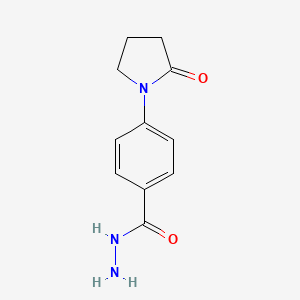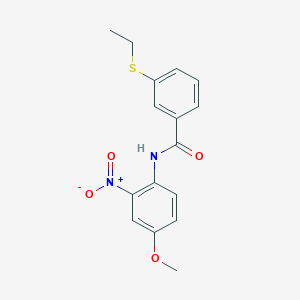
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" is a derivative of oxadiazole and isoxazole, which are heterocyclic compounds known for their biological activities. The oxadiazole and isoxazole moieties are often incorporated into drug molecules due to their potential pharmacological properties. The compound is structurally related to the compounds discussed in the provided papers, which focus on the synthesis and biological activity of various oxadiazole and isoxazole derivatives .
Synthesis Analysis
The synthesis of related compounds involves the formation of 1,3,4-oxadiazole and isoxazole rings. For instance, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides involves a one-pot ring conversion reaction starting from 3-(4-carboxy)phenylsydnone . Similarly, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles is achieved through a one-pot reaction using 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . These methods could potentially be adapted for the synthesis of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" would likely exhibit the characteristic features of oxadiazole and isoxazole rings. The presence of these heterocycles contributes to the compound's potential for interaction with biological targets. The molecular structure analysis would involve determining the position of substituents on the rings, which can significantly influence the compound's biological activity and pharmacokinetic properties .
Chemical Reactions Analysis
The chemical reactivity of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" would be influenced by the functional groups present in the molecule. The oxadiazole and isoxazole rings are known to participate in various chemical reactions, which can be utilized for further chemical modifications. These reactions may include nucleophilic substitution, electrophilic substitution, and ring-opening reactions, depending on the nature of the substituents and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" would be determined by its molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for the compound's application as a potential drug candidate. The presence of methyl and pivaloyl groups could affect the lipophilicity of the compound, which in turn influences its absorption and distribution in biological systems .
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Research has explored the antimycobacterial activities of compounds with structures incorporating elements such as 1,2,4-oxadiazole, suggesting potential applications in treating bacterial infections like tuberculosis. These studies focus on the synthesis and evaluation of derivatives for their efficacy against Mycobacterium tuberculosis, aiming to improve cellular permeability and activity through structural modifications, including pivaloyloxymethyl derivatives to enhance lipophilicity (Gezginci, Martin, & Franzblau, 1998).
Cystic Fibrosis Therapy
Compounds featuring structural motifs related to "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide" have been investigated for their potential in cystic fibrosis therapy. Specifically, research into s-cis-locked bithiazole correctors for the DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) has shown promising results. These studies aim at correcting defective cellular processing of CFTR, with certain configurations showing improved activity, highlighting the importance of molecular conformation in therapeutic applications (Yu et al., 2008).
DNA Minor Groove Recognition
The effectiveness of N-methylpyrrole-N-methylimidazole polyamides, with modifications such as β-alanine substitutions, for targeting specific DNA sequences has been demonstrated. These compounds are utilized in biomedical research for their ability to bind to the DNA minor groove, offering potential applications in gene regulation and cancer therapy. The research shows that certain structural adjustments can significantly impact the binding affinity and specificity towards targeted DNA sequences, thus influencing gene expression (Watanabe et al., 2015).
Propiedades
IUPAC Name |
2,2-dimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-7-5-8(15-18-7)10-14-9(19-16-10)6-13-11(17)12(2,3)4/h5H,6H2,1-4H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSOLKLPKBNWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-[4-(2-Acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B2525819.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)

![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)


![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)
![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)